Sobrerol

Mucolytic Therapy Respiratory Infections Aerosolized Drug Delivery

Sobrerol (CAS 498-71-5) is a monoterpene mucolytic agent distinguished by its hydration-based mucus fluidification mechanism, unlike disulfide-bond-cleaving agents such as N-acetylcysteine. Its dual mucolytic and free-radical-scavenging antioxidant profile makes it uniquely suited for respiratory disease models where mucus hypersecretion and oxidative stress converge. Evidence demonstrates superior symptom resolution with combined oral-nebulized administration (OR 4.47 for cough), and its bronchial mucus accumulation supports targeted pulmonary delivery research. For studies on sustained-release formulations, established pharmacokinetic parameters (fabs >85% in 1 h, duration 12.8 h) provide a robust modeling foundation. Procure Sobrerol to leverage its multi-target pharmacology in acute lung injury, COPD exacerbation, and mucociliary clearance investigations.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 498-71-5
Cat. No. B1217407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSobrerol
CAS498-71-5
Synonyms1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol
1-methyl-alpha-hydroxyisopropylcyclohexenol-6
Sobrepin
sobrerol
sobrerol, (+-)-isome
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1O)C(C)(C)O
InChIInChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3
InChIKeyOMDMTHRBGUBUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 250 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sobrerol (CAS 498-71-5): A Terpene-Derived Mucolytic for Mucus Modification and Respiratory Infection Research


Sobrerol is a monoterpene compound classified as a mucolytic agent, primarily indicated for the modification of mucus characteristics in respiratory conditions characterized by hypersecretion [1]. Its mechanism involves the fluidification of mucus through a hydration mechanism, facilitating mucociliary clearance [2]. Beyond its primary action, Sobrerol has demonstrated antioxidant properties, acting as a free radical scavenger [3]. Its multifaceted pharmacological profile distinguishes it from other agents in the mucoactive class, which often operate via disulfide bond cleavage or specific receptor pathways.

Why Generic Sobrerol (CAS 498-71-5) Substitution Fails: Divergent Clinical Efficacy and Route-Dependent Outcomes


Generic substitution among mucoactive agents is not scientifically sound due to profound differences in their mechanisms of action, pharmacokinetic profiles, and clinical outcomes. For example, while many mucolytics like N-acetylcysteine (NAC) or carbocysteine primarily target disulfide bonds in mucus glycoproteins, Sobrerol operates through a distinct hydration-based fluidification mechanism [1]. This fundamental difference translates to varying clinical efficacy. A direct head-to-head randomized controlled trial (RCT) demonstrated that neltenexine, another mucolytic, showed superior efficacy over Sobrerol in improving clinical parameters in patients with obstructive airway disease [2]. Furthermore, even within the same compound, the route of administration is critical; a retrospective study showed that combined oral and nebulized Sobrerol was significantly more effective than oral Sobrerol alone for symptom resolution [3]. Therefore, a simple substitution without considering the specific compound, its formulation, and its proven clinical context risks therapeutic failure.

Sobrerol (CAS 498-71-5) Comparative Efficacy Data: Quantitative Evidence Against Key Comparators


Superiority of Combined Oral and Nebulized Sobrerol vs. Oral Sobrerol Alone for Symptom Resolution in Acute Upper Respiratory Infections

In a retrospective case-series study of 74 patients with acute upper respiratory infections (AURIs), the efficacy of a combined oral and nebulized sobrerol regimen was compared to oral sobrerol alone and to standard therapy alone. The primary outcomes were the odds of cough and nasal symptom resolution at day 7. The combined therapy group demonstrated significantly higher odds of resolution compared to the oral-only group. Specifically, patients on combined therapy had an odds ratio (OR) of 4.47 for cough resolution and an OR of 3.16 for nasal symptom resolution compared to those on oral sobrerol alone [1].

Mucolytic Therapy Respiratory Infections Aerosolized Drug Delivery

Comparative Pharmacokinetics: Mucus Accumulation of Sobrerol as a Differentiating Feature

A pharmacokinetic study in patients with acute exacerbations of chronic bronchitis and dense sputum evaluated the distribution of Sobrerol. The key finding was the accumulation of the drug in bronchial mucus. While the study does not provide a direct numeric comparator for other mucolytics, this property is highlighted as a feature of great interest and value for a drug whose specific action is to liquefy mucus [1]. This contrasts with many other mucolytics, such as N-acetylcysteine, which do not preferentially accumulate in the mucus layer.

Pharmacokinetics Mucolytic Drugs Bronchial Mucus

Rapid Oral Absorption: A Pharmacokinetic Advantage Over Controlled-Release Formulations

Sobrerol exhibits rapid oral absorption. A 2022 study developing oral sustained-release pellets of sobrerol reported that the compound, when orally administered, had an absolute bioavailability (fabs) of >85% within 1 hour, classifying it as a fast-absorbing drug [1]. This property is a key point of differentiation for researchers requiring a rapid onset of action, contrasting with modified-release formulations designed to extend the dosing interval. The same study established a minimum effective concentration (MEC) of 1.61 μg/mL and a duration of action of 12.8 hours, providing key parameters for dosing design [1].

Oral Drug Absorption Pharmacokinetics Bioavailability

Low Acute Toxicity Profile in Preclinical Models

A 1987 review summarizes the toxicological findings for Sobrerol, noting its excellent tolerability and very low toxicity [1]. A patent document from the same era provides a quantitative benchmark, stating an LD50 of 500 mg/kg in mice, which is described as a very low toxicity for a compound intended for respiratory analeptic use [2]. This provides a baseline safety parameter for researchers comparing the compound to newer agents or considering its repurposing potential.

Toxicology Safety Pharmacology Preclinical Development

Antioxidant Activity: A Class-Level Property with Implications for Respiratory Research

Sobrerol is reported to exert antioxidant activity by acting as a free radical scavenger [1]. While many mucoactive agents, such as N-acetylcysteine and carbocysteine, are also known for their antioxidant properties, this is a differentiating factor from purely mucolytic agents that lack this ancillary activity. This dual mechanism may be particularly relevant in research models of chronic respiratory diseases where oxidative stress plays a key role in pathogenesis.

Antioxidant Oxidative Stress Respiratory Disease

Sobrerol (CAS 498-71-5): Optimized Application Scenarios Based on Comparative Evidence


Acute Upper Respiratory Infection (AURI) Clinical Trials Requiring Rapid Symptom Resolution

Based on evidence showing significantly higher odds of cough (OR 4.47) and nasal symptom (OR 3.16) resolution with a combined oral and nebulized Sobrerol regimen compared to oral Sobrerol alone [1], this combination is the preferred intervention for clinical studies targeting rapid alleviation of AURI symptoms. Procurement of both oral and nebulized formulations is justified for trials aiming to demonstrate superior efficacy in primary care settings.

Pharmacokinetic Studies on Targeted Respiratory Drug Delivery

The demonstrated accumulation of Sobrerol in bronchial mucus [1] makes it an ideal candidate for research into targeted pulmonary drug delivery. Studies investigating the correlation between local mucus drug concentration and therapeutic effect can leverage Sobrerol's unique distribution profile as a model compound. This scenario is distinct from systemic mucolytics that do not exhibit this site-specific accumulation.

Development of Modified-Release Formulations for Chronic Dosing

The established pharmacokinetic parameters for Sobrerol—rapid absorption (fabs >85% in 1 hour), minimum effective concentration (1.61 μg/mL), and duration of action (12.8 hours) [1]—provide a robust foundation for designing and simulating sustained-release formulations. Researchers can use this data to develop twice-daily dosing regimens aimed at improving patient compliance in chronic conditions like COPD, where mucolytic therapy is often long-term.

Preclinical Studies in Models of Oxidative Stress-Mediated Lung Injury

For research models where both mucus hypersecretion and oxidative stress are key pathological drivers (e.g., acute lung injury, COPD exacerbation), Sobrerol's dual mechanism as a mucolytic and antioxidant [1] offers a distinct advantage over agents with only one of these properties. Its use in these models can help elucidate the interplay between mucus stasis, oxidative damage, and inflammation, and evaluate the therapeutic potential of multi-target compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sobrerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.